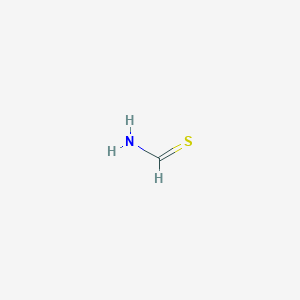

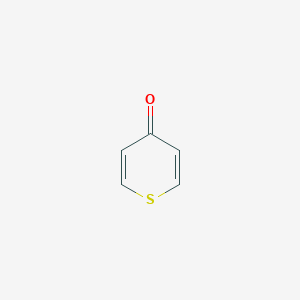

4H-Thiopyran-4-one

Overview

Description

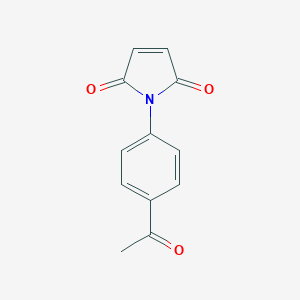

4H-Thiopyran-4-one is a heterocyclic organic compound that contains a sulfur atom and a carbonyl group. This compound is of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and chemical synthesis. In

Mechanism Of Action

The mechanism of action of 4H-Thiopyran-4-one derivatives varies depending on their biological activity. For example, some 4H-Thiopyran-4-one derivatives have been shown to inhibit the activity of certain enzymes, while others have been shown to bind to specific receptors. The exact mechanism of action of 4H-Thiopyran-4-one derivatives is still under investigation and further research is needed to fully understand their biological activity.

Biochemical And Physiological Effects

4H-Thiopyran-4-one derivatives have been shown to exhibit various biochemical and physiological effects. For example, some 4H-Thiopyran-4-one derivatives have been shown to inhibit the production of inflammatory cytokines, while others have been shown to induce apoptosis in cancer cells. The exact biochemical and physiological effects of 4H-Thiopyran-4-one derivatives depend on their chemical structure and biological activity.

Advantages And Limitations For Lab Experiments

The advantages of using 4H-Thiopyran-4-one derivatives in lab experiments include their versatility as intermediates for the synthesis of various compounds and their potential biological activity. However, the limitations of using 4H-Thiopyran-4-one derivatives in lab experiments include their potential toxicity and the need for further research to fully understand their mechanism of action and biological activity.

Future Directions

There are many future directions for the study of 4H-Thiopyran-4-one derivatives. For example, further research is needed to fully understand their mechanism of action and biological activity. Additionally, the synthesis of novel 4H-Thiopyran-4-one derivatives with improved biological activity and reduced toxicity is an area of active research. Finally, the potential applications of 4H-Thiopyran-4-one derivatives in various fields, including medicinal chemistry, material science, and chemical synthesis, are also areas of active research.

Synthesis Methods

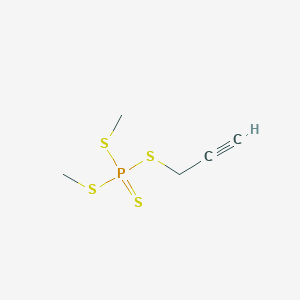

The synthesis of 4H-Thiopyran-4-one can be achieved through various methods, including the reaction of α,β-unsaturated ketones with Lawesson's reagent, the reaction of α,β-unsaturated ketones with thiourea, and the reaction of α,β-unsaturated ketones with elemental sulfur. Among these methods, the reaction of α,β-unsaturated ketones with Lawesson's reagent is the most commonly used method for the synthesis of 4H-Thiopyran-4-one.

Scientific Research Applications

4H-Thiopyran-4-one has been widely studied for its potential applications in various fields. In medicinal chemistry, 4H-Thiopyran-4-one derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. In material science, 4H-Thiopyran-4-one derivatives have been used as building blocks for the synthesis of novel polymers and materials with unique properties. In chemical synthesis, 4H-Thiopyran-4-one derivatives have been used as versatile intermediates for the synthesis of various compounds.

properties

IUPAC Name |

thiopyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4OS/c6-5-1-3-7-4-2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXUJPCYZSNXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143116 | |

| Record name | 4H-Thiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Thiopyran-4-one | |

CAS RN |

1003-41-4 | |

| Record name | Thiopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Thiopyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopyran-4-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Thiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.